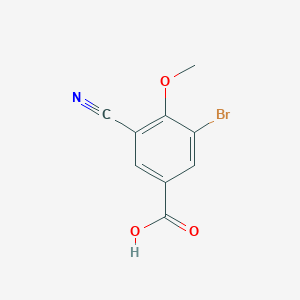
2-甲基-4-(三氟甲基)噻唑-5-胺
描述
“2-Methyl-4-(trifluoromethyl)thiazol-5-amine” is an organic compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is also known as "[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine" .
Molecular Structure Analysis
The molecular formula of “2-Methyl-4-(trifluoromethyl)thiazol-5-amine” is C5H5F3N2S . The InChI code is 1S/C5H5F3N2S/c1-2-10-3(4(9)11-2)5(6,7)8/h9H2,1H3 .Physical and Chemical Properties Analysis
“2-Methyl-4-(trifluoromethyl)thiazol-5-amine” is a solid at 20 degrees Celsius . It should be stored in a dark place, under an inert atmosphere, and at a temperature of -20 degrees Celsius .科学研究应用
农用化学品应用
噻唑类化合物,包括2-甲基-4-(三氟甲基)噻唑-5-胺,在农用化学品等不同领域有着广泛的应用 。它们被用于合成各种杀虫剂和除草剂。
工业应用
噻唑类化合物在工业应用中使用,包括作为感光剂 。它们在感光材料的开发中起着至关重要的作用。
医药应用
噻唑类化合物具有重要的医药和生物活性。 它们是多种天然产物中突出的结构特征,例如维生素B和青霉素 。
抗菌应用
噻唑类化合物已显示出抗菌特性。 例如,磺胺唑,一种噻唑衍生物,用作抗菌剂 。
抗逆转录病毒应用
噻唑类化合物用于合成抗逆转录病毒药物。 利托那韦,一种用于治疗HIV/AIDS的药物,含有噻唑部分 。
抗癌应用
噻唑类化合物在癌症治疗中显示出潜力。 噻唑呋喃,一种噻唑衍生物,用于癌症治疗 。
抗炎应用
噻唑类化合物具有抗炎特性。 美洛昔康,一种抗炎药,含有噻唑部分 。
抗抑郁应用
噻唑类化合物用于合成抗抑郁药。 普拉克索,一种抗抑郁药,含有噻唑部分 。
安全和危害
This compound is labeled with the signal word “Warning” and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and wearing protective gloves, eye protection, and face protection .
作用机制
Target of Action
The primary targets of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine are currently unknown. This compound belongs to the thiazole class of molecules , which have been found to exhibit diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
It is known that this compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.59 (iLOGP), 1.93 (XLOGP3), 3.21 (WLOGP), 0.63 (MLOGP), and 2.87 (SILICOS-IT), with a consensus Log Po/w of 2.05 .
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
生化分析
Biochemical Properties
2-Methyl-4-(trifluoromethyl)thiazol-5-amine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s conformation and function .
Cellular Effects
The effects of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, 2-Methyl-4-(trifluoromethyl)thiazol-5-amine can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-Methyl-4-(trifluoromethyl)thiazol-5-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 2-Methyl-4-(trifluoromethyl)thiazol-5-amine can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme temperatures. Long-term exposure to 2-Methyl-4-(trifluoromethyl)thiazol-5-amine can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-Methyl-4-(trifluoromethyl)thiazol-5-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biochemical properties. The metabolic pathways of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine are complex and can vary depending on the organism and experimental conditions .
Transport and Distribution
Within cells and tissues, 2-Methyl-4-(trifluoromethyl)thiazol-5-amine is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific cellular compartments or tissues, depending on its biochemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects. The precise localization of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine can vary depending on the cell type and experimental conditions .
属性
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-2-10-3(4(9)11-2)5(6,7)8/h9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKAYCVCPPISAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652934 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958452-22-7 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-5-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958452-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid](/img/structure/B1387703.png)


![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate](/img/structure/B1387710.png)

![N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide](/img/structure/B1387712.png)






